2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide
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Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide, also known as DNBA, is a chemical compound that has been widely used in scientific research. DNBA is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of many different biological processes.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Activities : N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile, have shown significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. This compound, along with others, exhibited excellent to moderate anti-inflammatory activity and impressive antioxidant capabilities (Al-Fayez et al., 2022).
Anticancer Research
- Anticancer Activities : Similar compounds have been synthesized and evaluated for their anticancer properties. For instance, derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) have shown cytotoxic activities against hepatic cancer cells. These findings suggest potential applications in cancer treatment and further research in this area (Al-Fayez et al., 2022).
Anti-Inflammatory and Antioxidant Research
- Anti-Inflammatory and Antioxidant Properties : Several studies have focused on the anti-inflammatory and antioxidant properties of compounds related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide. These compounds have demonstrated significant efficacy in reducing inflammation and combating oxidative stress, indicating their potential use in treating related disorders (Al-Fayez et al., 2022).
Molecular Docking and Drug Design
- Molecular Docking Studies : This compound and its derivatives have been a subject of interest in molecular docking studies, which are crucial for drug design and discovery. These studies help in understanding the interaction of the compound with various biological targets, paving the way for the development of new drugs (Al-Fayez et al., 2022).
properties
IUPAC Name |
N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S/c19-14(16-10-5-7-11(8-6-10)18(21)22)9-17-15(20)12-3-1-2-4-13(12)25(17,23)24/h1-8H,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXFCRHLZACIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319901 |
Source
|
Record name | N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
CAS RN |
454251-09-3 |
Source
|
Record name | N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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